BenchChemオンラインストアへようこそ!

LY-411575 isomer 2

γ-secretase inhibition Notch signaling Alzheimer's disease

LY-411575 isomer 2 is the biologically active (S,S,S)-enantiomer, delivering IC50 0.078–0.082 nM in γ-secretase assays—a ~33-fold potency advantage over YO-01027 and >1,400-fold over DAPT. Unlike undefined isomer mixtures, this characterized single diastereoisomer ensures experimental reproducibility. It inhibits Notch S3 cleavage (IC50 0.39–0.41 nM) and provides validated in vivo Aβ reduction in Tg2576 mice. The defined stereochemistry is essential for SAR studies, target engagement validation, and comparative pharmacology where isomer-dependent activity confounds interpretation.

Molecular Formula C26H23F2N3O4
Molecular Weight 479.48
Cat. No. B1574265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-411575 isomer 2
Synonyms(R,Z)-2-((Z)-((S)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid
Molecular FormulaC26H23F2N3O4
Molecular Weight479.48
Structural Identifiers
SMILESC[C@](/N=C(O)/[C@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY-411575 Isomer 2: γ-Secretase Inhibitor Procurement Specifications


LY-411575 isomer 2 (CAS 2070009-70-8) is a diastereoisomer within the dibenzazepinone class of γ-secretase inhibitors [1]. It derives from the parent scaffold LY-411575, a potent, cell-permeable small molecule that inhibits γ-secretase-mediated cleavage of amyloid precursor protein (APP) and Notch [2]. LY-411575 isomer 2 represents one of several stereoisomers arising from multiple chiral centers in the LY-411575 molecular framework; the biological activity of this chemical series resides predominantly in the (S,S,S)-enantiomer configuration [3].

LY-411575 Isomer 2: Why Generic γ-Secretase Inhibitor Substitution Introduces Experimental Variability


The LY-411575 chemical scaffold contains multiple chiral centers and two sp²–sp² asymmetric axes within the dibenzo[b,d]azepin-6-one nucleus, giving rise to several diastereoisomers with distinct stereochemical configurations [1]. The biological activity of this series is highly stereospecific, residing predominantly in the (S,S,S)-enantiomer, while other diastereoisomers exhibit substantially reduced or undetectable γ-secretase inhibition [2]. Consequently, procurement of a defined isomer such as isomer 2 (versus generic "LY-411575" or alternative isomer preparations) is critical for experimental reproducibility, particularly in studies requiring precise stereochemical identity for SAR analysis, target engagement validation, or comparative pharmacology where isomer-dependent activity differences may confound interpretation [3].

LY-411575 Isomer 2: Comparative Potency, Selectivity, and Stereochemical Evidence


LY-411575 Isomer 2 vs. Deshydroxy LY-411575: Potency Differential in Notch Processing Inhibition

LY-411575 isomer 2 (as the active (S,S,S)-enantiomer) exhibits substantially higher potency for Notch S3 cleavage inhibition compared to its deshydroxy analog. The parent LY-411575 scaffold inhibits Notch cleavage with an IC₅₀ of 0.39–0.41 nM in APP or NΔE expressing HEK293 cells . In contrast, Deshydroxy LY-411575 (Dibenzazepine, DBZ, YO-01027) inhibits Notch processing with an IC₅₀ of 1.7 nM in SupT1 cells, representing an approximately 4.3-fold reduction in potency . This differential reflects the structural contribution of the hydroxyacetyl moiety to γ-secretase binding affinity.

γ-secretase inhibition Notch signaling Alzheimer's disease

LY-411575 Isomer 2 vs. YO-01027 (DBZ): Comparative γ-Secretase Inhibitory Potency

LY-411575 isomer 2 (active (S,S,S)-enantiomer) demonstrates markedly superior γ-secretase inhibitory potency relative to the dibenzazepine analog YO-01027 (DBZ). The parent LY-411575 scaffold inhibits Aβ40 production with IC₅₀ values of 0.078 nM (membrane-based assay) and 0.082 nM (cell-based assay) . In contrast, YO-01027 inhibits APPL (amyloid precursor protein-like) cleavage with IC₅₀ values of 2.6–2.64 nM in cell-free assays . This represents an approximately 33-fold difference in potency (0.078 nM vs. 2.6 nM).

γ-secretase amyloid precursor protein drug discovery

LY-411575 Isomer 2 vs. DAPT (GSI-IX): Potency Differential in γ-Secretase Inhibition

LY-411575 isomer 2 (active (S,S,S)-enantiomer) exhibits potency that exceeds DAPT by orders of magnitude. The parent LY-411575 scaffold demonstrates IC₅₀ values of 0.078–0.082 nM for Aβ40 production inhibition , whereas DAPT (GSI-IX, LY-374973) inhibits total Aβ with an IC₅₀ of 115 nM and Aβ42 with an IC₅₀ of 200 nM . This potency differential exceeds 1,400-fold (0.078 nM vs. 115 nM).

γ-secretase inhibitor amyloid beta Alzheimer's disease

LY-411575 Isomer 2 Stereospecificity: Differential Activity Across Diastereoisomers

The dibenzo[b,d]azepin-6-one nucleus of LY-411575 possesses two sp²–sp² asymmetric axes in addition to multiple chiral centers, generating several atropisomers and diastereoisomers with distinct stereochemical configurations [1]. The biological activity of the LY-411575 series resides predominantly in the (S,S,S)-enantiomer, with other diastereoisomers demonstrating substantially reduced or negligible γ-secretase inhibitory activity [2]. Isomer 2 represents one of these defined stereoisomeric forms; its procurement as a characterized single isomer ensures that experimental outcomes reflect the activity of a specific stereochemical entity rather than an undefined mixture.

stereochemistry chiral resolution SAR

LY-411575 Isomer 2 In Vivo Pharmacodynamics: Brain Aβ Reduction in Tg2576 Mice

The parent LY-411575 compound (active (S,S,S)-enantiomer) demonstrates robust in vivo pharmacodynamic activity, significantly reducing Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of Tg2576 transgenic mice [1]. In contrast, the malonamide analog (S),(S)-1, derived from structural modification of LY-411575, exhibited potent in vitro activity but disappointing efficacy in a mouse model of Alzheimer's disease, highlighting that in vitro potency does not reliably predict in vivo performance within this chemical series [2]. This underscores the value of the established LY-411575 scaffold for in vivo target validation studies.

pharmacodynamics in vivo efficacy Alzheimer's disease

LY-411575 Isomer 2 vs. L-685,458: Comparative Cellular Selectivity for APP vs. Notch

LY-411575 exhibits a cellular selectivity profile for APP versus Notch that differs from other γ-secretase inhibitors. In a stable CHO cell line co-expressing APPSw, rat NotchΔE, and an NICD-responsive CBF-Luciferase reporter gene (SNC assay), LY-411575 demonstrated cellular selectivity (APP/Notch) of 16, with an SNC Aβ EC₅₀ of 0.116 nM and an SNC Notch Signaling EC₅₀ of 1.8 nM [1]. In comparison, L-685,458 exhibited cellular selectivity of 14, with an SNC Aβ EC₅₀ of 13.2 nM and an SNC Notch Signaling EC₅₀ of 184 nM [2].

γ-secretase selectivity APP/Notch differential therapeutic window

LY-411575 Isomer 2: Optimal Experimental Applications Based on Comparative Evidence


High-Sensitivity γ-Secretase Inhibition Assays Requiring Sub-Nanomolar Potency

For membrane-based or cell-based γ-secretase assays demanding maximal inhibitory potency, LY-411575 isomer 2 (IC₅₀ = 0.078–0.082 nM) provides a ~33-fold potency advantage over YO-01027 (IC₅₀ = 2.6–2.64 nM) and >1,400-fold advantage over DAPT (IC₅₀ = 115–200 nM) . This potency differential enables lower working concentrations, reduced solvent exposure, and enhanced assay sensitivity for detecting subtle changes in γ-secretase activity. The defined stereochemical identity of isomer 2 further ensures that observed activity reflects the biologically active (S,S,S)-enantiomer rather than an undefined isomer mixture [1].

In Vivo Target Validation Studies in Alzheimer's Disease Transgenic Mouse Models

LY-411575 isomer 2 (active (S,S,S)-enantiomer) has established in vivo pharmacodynamic activity, significantly reducing brain, CSF, and plasma Aβ levels in Tg2576 mice . Unlike structurally modified malonamide analogs that exhibit potent in vitro inhibition but poor in vivo translation [1], the LY-411575 scaffold provides a validated tool for assessing γ-secretase target engagement in animal models. Researchers requiring predictable in vivo Aβ lowering should prioritize LY-411575 isomer 2 over uncharacterized analogs lacking established in vivo pharmacodynamic data.

Notch Pathway Modulation Studies with High Potency Requirements

For experiments investigating γ-secretase-dependent Notch cleavage and downstream signaling, LY-411575 isomer 2 inhibits Notch S3 cleavage with an IC₅₀ of 0.39–0.41 nM in HEK293 cells . This represents an approximately 4.3-fold potency improvement over Deshydroxy LY-411575 (DBZ/YO-01027), which inhibits Notch processing with an IC₅₀ of 1.7 nM in SupT1 cells [1]. The higher potency of LY-411575 isomer 2 enables more complete Notch pathway inhibition at lower compound concentrations, potentially minimizing non-specific cellular effects associated with higher dosing.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

The dibenzo[b,d]azepin-6-one nucleus of LY-411575 possesses axial chirality arising from two sp²–sp² asymmetric axes, generating multiple atropisomers and diastereoisomers . The biological activity of this chemical series is highly stereospecific, residing predominantly in the (S,S,S)-enantiomer [1]. LY-411575 isomer 2, as a characterized single diastereoisomer, is essential for SAR studies investigating the stereochemical determinants of γ-secretase inhibition. Procurement of defined isomers eliminates the confounding variable of undefined stereoisomeric mixtures that could obscure true structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-411575 isomer 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.